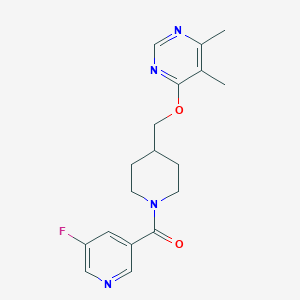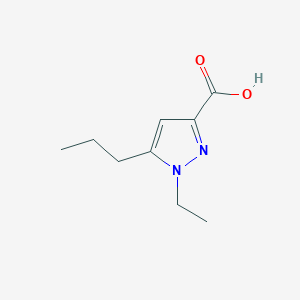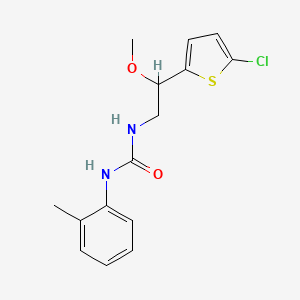![molecular formula C19H18N8O B2981477 N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoxaline-2-carboxamide CAS No. 2034549-56-7](/img/structure/B2981477.png)
N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoxaline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoxaline-2-carboxamide” is a complex organic compound. It belongs to the class of compounds known as pyrazolylpyridazine derivatives . These compounds are widely used not only in medical practice, but also in agriculture as plant protection chemicals .
Synthesis Analysis
The synthesis of such compounds involves a series of reactions. For instance, the reaction of compound 1 with potassium thiocyanate in hydrochloric acid led to the formation of salt 2 . The precipitate was filtered off, washed with water, and dried .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1 H NMR spectrum of a similar compound showed signals at various chemical shifts . The compound crystallizes in a monoclinic P 2 1 / n space group .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and varied. For instance, pyrazolylpyridazines obtained by cyclization of 3-hydrazinylpyridazines exhibit various activities .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its NMR spectrum. For instance, the 1 H NMR spectrum shows signals at various chemical shifts, indicating the presence of different types of hydrogen atoms .Applications De Recherche Scientifique
Anti-inflammatory and Antitumor Activities
Compounds related to N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoxaline-2-carboxamide have been investigated for their anti-inflammatory and antitumor properties. For example, a study on 5-alkyl-4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxamide derivatives highlighted their anti-inflammatory effects in RAW264.7 cells. One derivative, in particular, showed significant anti-inflammatory activity, surpassing the lead compound D1 and the standard ibuprofen in an acute inflammatory model, indicating its potential as a therapeutic candidate for inflammation treatment (Shen et al., 2019).
Antimicrobial and Antifungal Activities
Another area of interest is the antimicrobial and antifungal activities of triazoloquinoline derivatives. Research has demonstrated that some newly synthesized compounds within this chemical family exhibit pronounced antimicrobial activity against various pathogenic organisms. This suggests the potential of these compounds in developing new antimicrobial and antifungal agents, which is crucial given the rising threat of antibiotic-resistant bacteria (Bhuiyan et al., 2006).
Enaminone-based Synthesis for Drug Development
The use of enaminones as building blocks for the synthesis of heterocyclic compounds with potential therapeutic applications, including antitumor and antimicrobial activities, has been explored. This research underscores the versatility and utility of enaminone chemistry in the development of novel pharmacologically active compounds, opening avenues for the synthesis of derivatives with enhanced efficacy and lower toxicity (Riyadh, 2011).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to interact with a variety of enzymes and receptors . These interactions contribute to their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular effects .
Mode of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This binding can lead to specific interactions with different target receptors, which can result in various biological activities .
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways due to their ability to interact with different enzymes and receptors . These interactions can lead to changes in cellular processes and functions, contributing to their pharmacological effects .
Pharmacokinetics
It is known that the pharmacokinetic properties of a drug can greatly impact its bioavailability and therapeutic effectiveness .
Result of Action
Similar compounds have been found to exhibit a range of pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular effects . These effects are likely the result of the compound’s interactions with its targets and the subsequent changes in cellular processes and functions .
Action Environment
Factors such as pH, temperature, and the presence of other substances can affect a drug’s stability, how it is absorbed and distributed in the body, and how it interacts with its targets .
Propriétés
IUPAC Name |
N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N8O/c28-19(15-11-20-13-5-1-2-6-14(13)22-15)21-12-18-24-23-16-7-8-17(25-27(16)18)26-9-3-4-10-26/h1-2,5-8,11H,3-4,9-10,12H2,(H,21,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEBCYKDCJUYMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C4=NC5=CC=CC=C5N=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1'-(tert-Butoxycarbonyl)-2H-spiro[benzofuran-3,4'-piperidine]-2-carboxylic acid](/img/structure/B2981395.png)
![2-Ethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid](/img/structure/B2981397.png)



![8-Oxaspiro[4.5]decan-3-one](/img/structure/B2981403.png)

![5-Fluoro-4-phenyl-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B2981406.png)



![3-(5-bromo-2-hydroxyphenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2981414.png)

![tert-Butyl 4,6-dichloro-7-methyl-9-oxo-1,3,3a,4,7,7a-hexahydro-2H-7,4-(epoxymethano)pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B2981417.png)
